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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of
nickel(ll) fluoride and its complexes in various organic transformations. The information is
intended to guide researchers in developing and implementing nickel-catalyzed reactions in
their own laboratories.

Cross-Coupling Reactions

Nickel(ll) fluoride complexes have emerged as versatile and cost-effective catalysts for a range
of cross-coupling reactions, offering an alternative to traditional palladium-based systems.

Suzuki-Miyaura Coupling of Aryl Fluorides with
Organozinc Reagents

The activation of inert C-F bonds is a significant challenge in synthetic chemistry. Nickel(ll)
complexes, such as Ni(PCy3)2CI2, have proven to be effective catalysts for the Suzuki-Miyaura
coupling of aryl fluorides with organozinc reagents, enabling the formation of biaryl compounds
with high efficiency.[1][2][3]
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. Organozinc .
Entry Aryl Fluoride Product Yield (%)
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1 4-Fluorotoluene PhznCI 4-Methylbiphenyl 85
4-
2 4-Fluoroanisole PhznCI ) 92
Methoxybiphenyl
1- 1-
3 Fluoronaphthale PhznCl Phenylnaphthale 88
ne ne
4 2-Fluoropyridine PhznCI 2-Phenylpyridine 75
4-
5 Fluorobenzonitril MezZnClI 4-Cyanotoluene 65
e

Experimental Protocol:

A detailed protocol for the Ni(PCy3)2CI2-catalyzed cross-coupling of aryl fluorides with
organozinc reagents is as follows:

o Reagent Preparation: In a nitrogen-filled glovebox, add Ni(PCy3)2CI2 (5 mol%) to a flame-
dried Schlenk tube.

o Reaction Setup: Add the aryl fluoride (1.0 mmol) and the organozinc reagent (1.2 mmol) to
the Schlenk tube.

¢ Solvent Addition: Add anhydrous THF (5 mL) to the mixture.
e Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours.

o Work-up: After cooling to room temperature, quench the reaction with saturated aqueous
NH4CI solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

 Purification: Combine the organic layers, dry over anhydrous Na2S04, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Logical Relationship Diagram:

Caption: Catalytic cycle for the nickel-catalyzed cross-coupling of aryl fluorides.

Base-Free Decarbonylative Suzuki-Miyaura Coupling

A significant advancement in Suzuki-Miyaura couplings is the development of a base-free

protocol that utilizes acid fluorides as coupling partners. This reaction proceeds through a

"transmetalation-active" aryl-nickel-fluoride intermediate, which is generated in situ, thus

avoiding the need for an external base that can be detrimental to sensitive substrates.[4][5][6]

[7]8]

Quantitative Data:

Carboxylic
Entry Acid Boronic Acid Product Yield (%)
Derivative
* 4
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) ) Methoxybiphenyl
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4-Chlorobenzoyl Phenylboronic )
2 ] ] 4-Chlorobiphenyl 88
fluoride acid
: : 2-(3-
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fluoride acid
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Experimental Protocol:
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The following protocol details the in situ generation of the acid fluoride and the subsequent
nickel-catalyzed decarbonylative coupling:

e Acid Fluoride Formation: To a solution of the carboxylic acid (1.0 mmol) in anhydrous THF (5
mL), add tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 mmol) and
proton sponge (1.2 mmol). Stir the mixture at room temperature for 15 minutes.

o Catalyst and Reagent Addition: To the same flask, add Ni(cod)2 (10 mol%), PPh2Me (20
mol%), and the arylboronic acid (1.2 mmol).

e Reaction Conditions: Heat the reaction mixture at 80 °C for 16 hours.

e Work-up and Purification: Follow the work-up and purification procedure described in section
1.1.

Experimental Workflow Diagram:
Caption: Experimental workflow for the one-pot decarbonylative Suzuki-Miyaura coupling.

C-F Bond Functionalization
Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes

The conversion of fluoroarenes to valuable arylboronic esters can be achieved through a
Ni/Cu-cocatalyzed defluoroborylation reaction. This method provides a powerful tool for the
late-stage functionalization of fluorinated molecules.[9][10][11][12][13]

Quantitative Data:
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Entry Fluoroarene Product Yield (%)

1-Naphthylboronic
1 1-Fluoronaphthalene o 85
acid pinacol ester

4- 4-Acetylphenylboronic

Fluoroacetophenone acid pinacol ester

o 3-Pyridylboronic acid
3 3-Fluoropyridine ) 65
pinacol ester

) 4-Fluorophenylboronic
4 1,4-Difluorobenzene o 72
acid pinacol ester

i o Fluvastatin-boronic
5 Fluvastatin derivative o 60
acid pinacol ester

Experimental Protocol:

¢ Reaction Setup: In a nitrogen-filled glovebox, combine the fluoroarene (1.0 mmol),
bis(pinacolato)diboron (B2pin2) (1.2 mmol), Ni(cod)2 (10 mol%), Cul (20 mol%), PCy3 (20
mol%), and CsF (2.0 mmol) in a Schlenk tube.

e Solvent and Reaction Conditions: Add anhydrous toluene (5 mL) and heat the mixture at 80
°C for 24 hours.

» Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite,
washing with ethyl acetate. Concentrate the filtrate and purify the residue by column
chromatography on silica gel.

Multicomponent Reactions
Biginelli Reaction

Nickel(ll) chloride hexahydrate (NiCl2:6H20) serves as an efficient and inexpensive catalyst for
the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMSs) via the Biginelli reaction.
This method offers significantly higher yields and shorter reaction times compared to the
classical acid-catalyzed procedure.[14][15][16][17][18]
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Quantitative Data:
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Experimental Protocol:

e Reaction Setup: In a round-bottom flask, mix the aldehyde (10 mmol), 3-ketoester (10
mmol), urea or thiourea (15 mmol), and NiCI2-6H20 (10 mol%).

» Solvent and Reaction Conditions: Add ethanol (20 mL) and reflux the mixture for the time
indicated in the table. Monitor the reaction progress by TLC.

o Work-up: After completion, cool the reaction mixture to room temperature and pour it into
crushed ice.

« |solation and Purification: Collect the precipitated solid by filtration, wash with cold water, and

recrystallize from ethanol to obtain the pure product.
Signaling Pathway Diagram:

Caption: Key steps in the NiCl2-catalyzed Biginelli reaction.

Electrocatalysis

Urea and Water Electrooxidation

A hybrid material composed of nickel(ll) fluoride and nickel phosphide (NiF2/Ni2P) has
demonstrated excellent performance as a bifunctional electrocatalyst for both the urea
oxidation reaction (UOR) and the oxygen evolution reaction (OER).[19] This catalyst exhibits
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low overpotentials and high current densities, making it a promising candidate for energy-
related applications such as urea-assisted water splitting for hydrogen production.

Quantitative Data:

Potential for Current
Reaction Catalyst Electrolyte 10 mA/lcm? (vs. Density at 1.5V
RHE) (vs. RHE)
o 1.513V (283 mV
OER NiF2/Ni2P 1M KOH ) -
overpotential)
1 M KOH + 0.33
UOR NiF2/Ni2P 1.37V 157.35 mA/cmz
M Urea

Experimental Protocol (Electrode Preparation and Testing):

o Catalyst Ink Preparation: Disperse 4 mg of the NiF2/Ni2P catalyst and 1 mg of carbon black
in a mixture of 950 pL of ethanol and 50 pL of 5 wt% Nafion solution. Sonicate the mixture for
30 minutes to form a homogeneous ink.

o Working Electrode Preparation: Drop-cast 10 pL of the catalyst ink onto a glassy carbon
electrode (3 mm diameter) and allow it to dry at room temperature.

e Electrochemical Measurements:

[¢]

Use a three-electrode setup with the prepared catalyst as the working electrode, a
graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the
reference electrode.

(¢]

The electrolyte is 1 M KOH for OER and 1 M KOH with 0.33 M urea for UOR.

[¢]

Record cyclic voltammetry (CV) curves at a scan rate of 5 mV/s.

[¢]

Perform chronoamperometry to assess the stability of the catalyst.

Experimental Workflow Diagram:
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Caption: Workflow for evaluating the electrocatalytic performance of NiF2/Ni2P.

Catalyst Synthesis
Synthesis of Nickel(ll) Fluoride Pincer Complexes

Pincer complexes of nickel(ll) fluoride are of interest due to their well-defined structures and
potential for unique catalytic activities. The synthesis of these complexes often involves the
preparation of a ligand precursor followed by metallation.

Experimental Protocol (Synthesis of [(PCP-iPr)H]PF6 precursor):

A detailed protocol for the synthesis of the N-heterocyclic carbene-based PCP pincer ligand
precursor, [(PCP-iPr)H]PF6, is as follows. This precursor can be further reacted with a suitable
nickel(0) source to generate the desired nickel(Il) complex.[20][21]

» Follow literature procedures to synthesize the bis((diisopropylphosphanyl)methyl)-1H-
benzo[d]imidazole precursor.

» Protonation: Dissolve the precursor in an appropriate solvent and treat with a strong acid
such as HPF6 to yield the hexafluorophosphate salt, [(PCP-iPr)H]PF6.

 Purification: The resulting solid can be purified by recrystallization from a suitable solvent
system.

Note: The subsequent reaction of this precursor with a Ni(0) source like Ni(COD)2 can lead to
the formation of various nickel(ll) complexes, including the desired fluoride complex through
appropriate anion exchange or reaction with a fluoride source. Further research and
optimization are often required to obtain the pure nickel(ll) fluoride pincer complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b078005#catalytic-activity-of-nickel-ii-fluoride-
complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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